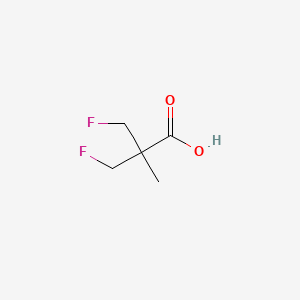

3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid

Übersicht

Beschreibung

Synthesis Analysis

Achieving selective fluorination is a significant challenge under mild conditions . Enzymatic synthesis of fluorinated compounds has attracted attention, with research progress summarized since 2015 . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .Wissenschaftliche Forschungsanwendungen

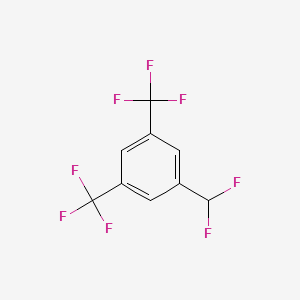

Hydrogen Bond Acceptor Capabilities

Organic fluorine, including structures similar to 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid, has been evaluated for its ability to act as a hydrogen bond acceptor. A comprehensive study reviewed short contacts involving fluorine atoms within organofluorine compounds, indicating that the presence of fluorine significantly influences hydrogen bonding capabilities. This property is of interest for designing molecules with specific interaction capabilities in biological systems and materials science (Howard et al., 1996).

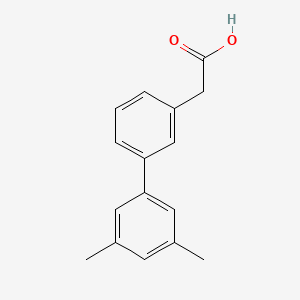

Synthesis and Application in Drug Development

The synthesis of related fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the challenges and innovations in creating fluorinated molecules for pharmaceutical applications. The development of practical methods for synthesizing these compounds addresses the need for efficient, large-scale production processes, potentially relevant for derivatives of 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid (Qiu et al., 2009).

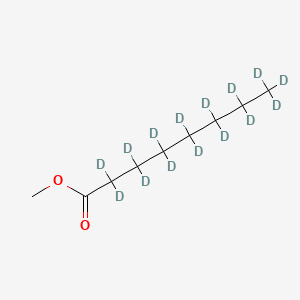

Environmental Impact and Monitoring

Research on the environmental fate and effects of fluorinated compounds, including per- and polyfluoroalkyl substances (PFAS), provides insights into the persistence, bioaccumulation, and potential toxicological impacts of these chemicals. Studies have focused on understanding the environmental behavior of fluorinated ether compounds, which share chemical similarities with 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid, highlighting the need for careful monitoring and regulation of fluorinated chemicals (Munoz et al., 2019).

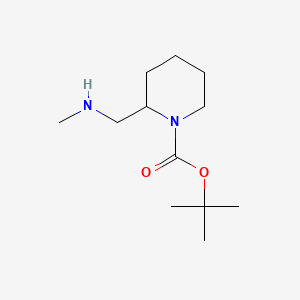

Protein Design and Biotechnology Applications

Fluorinated amino acids, by extension, fluorinated carboxylic acids like 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid, are being explored for their potential to enhance the stability and properties of proteins. The introduction of fluorinated residues into proteins can improve their resistance to thermal and chemical denaturation, opening new avenues in protein engineering and drug design (Buer & Marsh, 2012).

Eigenschaften

IUPAC Name |

3-fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O2/c1-5(2-6,3-7)4(8)9/h2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMSTIBVHJXRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CF)(CF)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680558 | |

| Record name | 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1208092-05-0 | |

| Record name | 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567897.png)

![1,4,9-Triazaspiro[5.5]undecan-5-one](/img/structure/B567910.png)

![[3,4'-Bipyridine]-5-carbaldehyde](/img/structure/B567916.png)